molecular formula C16H31Cl2O4P B15473755 2,2-Dichlorovinyl diheptyl phosphate CAS No. 40284-62-6

2,2-Dichlorovinyl diheptyl phosphate

Cat. No.: B15473755
CAS No.: 40284-62-6
M. Wt: 389.3 g/mol
InChI Key: DDOWREKAYZFHMH-UHFFFAOYSA-N
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Description

2,2-Dichlorovinyl diheptyl phosphate is an organophosphate compound of significant interest in research, particularly as a structural analog for studying pesticide chemistry and toxicology. Like its well-characterized relative, Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), this compound is anticipated to function as an acetylcholinesterase (AChE) inhibitor . The mechanism involves the phosphorylation of the serine residue within the active site of the AChE enzyme, leading to enzyme inhibition and the accumulation of acetylcholine, which disrupts neural transmission . This makes it a valuable tool for researchers investigating the effects of organophosphates (OPs) on biological systems. The primary research applications for 2,2-dichlorovinyl diheptyl phosphate are found in the development of analytical methods and the study of toxicity mechanisms. It serves as a model compound in the validation of new detection platforms for organophosphorus pesticides, such as colorimetric sensors and electrochemical biosensors . In toxicological studies, it can be used to explore the impact of ester chain length (diheptyl vs. dimethyl) on a compound's pharmacokinetics, including its absorption, distribution, and potency, as related OPs have been linked to liver injury mediated by mechanisms like apoptosis and ferroptosis . This compound is strictly for research use in controlled laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

40284-62-6

Molecular Formula

C16H31Cl2O4P

Molecular Weight

389.3 g/mol

IUPAC Name

2,2-dichloroethenyl diheptyl phosphate

InChI

InChI=1S/C16H31Cl2O4P/c1-3-5-7-9-11-13-20-23(19,22-15-16(17)18)21-14-12-10-8-6-4-2/h15H,3-14H2,1-2H3

InChI Key

DDOWREKAYZFHMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(OCCCCCCC)OC=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) contains a thiophosphate group and a pyridyl ring, unlike DDVP’s dichlorovinyl and dimethyl phosphate groups.
    Toxicity Profile :
  • Chlorpyrifos exhibits lower acute toxicity to fish (e.g., Clarias gariepinus) compared to DDVP. In catfish, DDVP caused 100% mortality at 0.05 mg/L within 96 hours, whereas chlorpyrifos required 0.2 mg/L to achieve the same effect.
  • Both compounds induce oxidative stress in mammals, but DDVP triggers more pronounced glutathione depletion in rat liver and kidney tissues.
Parameter DDVP Chlorpyrifos
LC₅₀ (Fish, 96h) 0.02 mg/L 0.15 mg/L
Mammalian LD₅₀ (oral) 17–80 mg/kg 135–270 mg/kg
Environmental Half-Life (Water) 48–72 hours 30–60 days

Permethrin

Functional Contrast :

  • Permethrin is a pyrethroid with a cyclopropane carboxylate ester structure, whereas DDVP is an organophosphate. Permethrin targets sodium channels in insects, while DDVP inhibits AChE. Environmental Impact:
  • DDVP degrades faster in water (via hydrolysis) compared to permethrin, which adsorbs strongly to sediments and bioaccumulates in aquatic organisms.
    Antimicrobial Activity :
  • Both compounds inhibit microbial growth, but DDVP exhibits synergistic toxicity with glyphosate in bacterial isolates (e.g., Pseudomonas sp.), whereas permethrin’s effects are less influenced by co-contaminants.

Metrifonate

Metabolic Relationship :

  • Metrifonate (trichlorfon) is a prodrug that non-enzymatically converts to DDVP in vivo, producing sustained AChE inhibition. Therapeutic Use:
  • Unlike DDVP, metrifonate has been clinically tested for Alzheimer’s disease due to its ability to cross the blood-brain barrier and its reduced acute toxicity (LD₅₀ > 250 mg/kg in rats).

Degradation and Environmental Persistence

DDVP is less persistent than chlorpyrifos but more reactive than permethrin. Its degradation via Fenton reactions using zero-valent iron nanoparticles (nZVI) yields phosphate, chloride, and CO₂, whereas chlorpyrifos forms more stable intermediates like 3,5,6-trichloro-2-pyridinol.

Compound Degradation Pathway Primary Degradation Products
DDVP Hydrolysis, Fenton reaction Phosphate, Cl⁻, CO₂
Chlorpyrifos Microbial oxidation TCP, diethyl thiophosphate
Permethrin Photolysis, ester cleavage 3-Phenoxybenzoic acid

Q & A

Q. What structural characterization techniques confirm the identity of 2,2-Dichlorovinyl dimethyl phosphate in synthetic or environmental samples?

  • Methodology: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. The compound’s phosphate ester backbone and dichlorovinyl moiety produce distinct spectral signatures, such as characteristic ³¹P NMR shifts (~3 ppm) and chlorine isotope patterns in MS/MS fragmentation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between reported toxicity thresholds and regulatory limits for 2,2-Dichlorovinyl dimethyl phosphate?

  • Methodology: Contradictions arise from interspecies metabolic differences (e.g., acetylcholinesterase inhibition thresholds in mammals vs. insects) and exposure routes (oral vs. dermal). Advanced risk assessment models should integrate species-specific pharmacokinetic data, such as hepatic metabolism rates and cholinesterase inhibition constants (Ki), to refine safety margins . Comparative studies between EFSA (0.01 mg/kg) and EPA (0.02–2 ppm) guidelines highlight the need for matrix-specific risk evaluations .

Q. What advanced chromatographic techniques resolve co-eluting peaks in multiresidue analyses involving 2,2-Dichlorovinyl dimethyl phosphate?

  • Methodology: Two-dimensional gas chromatography (GC×GC) with time-of-flight MS (TOFMS) enhances peak capacity and resolves co-eluting pesticides. For example, Andersson & Ohlin (1986) demonstrated capillary GC separation of dichlorvos alongside structurally similar organophosphates using temperature-programmed dual-column systems . Post-run deconvolution software further aids in peak identification .

Q. What degradation pathways dominate for 2,2-Dichlorovinyl dimethyl phosphate under varying environmental conditions?

  • Methodology: Hydrolysis is pH-dependent: alkaline conditions (pH > 8) accelerate breakdown to dimethyl phosphate and dichloroacetaldehyde, while photolysis dominates in aquatic systems. Use isotopically labeled analogs (e.g., dichlorvos-d6) in controlled degradation studies to track transformation products via LC-HRMS . Soil metabolism studies should account for microbial activity and organic carbon content .

Q. How do researchers validate analytical methods for 2,2-Dichlorovinyl dimethyl phosphate to meet ISO/IEC 17025 standards?

  • Methodology: Follow the "triple quadrupole" approach:

Specificity: Confirm no interference from matrix components or isomer peaks (e.g., dimethyl vs. diethyl analogs).

Linearity: Establish a calibration curve (r² > 0.995) across 0.1–100 ng/mL.

Precision/Accuracy: Achieve ≤15% RSD in intraday/interday replicates and 70–120% recovery in spiked samples .

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